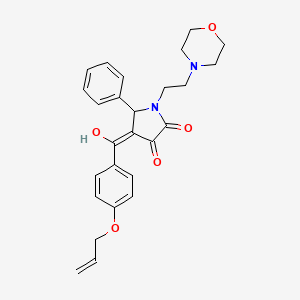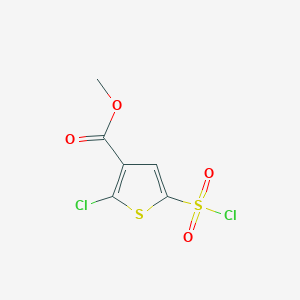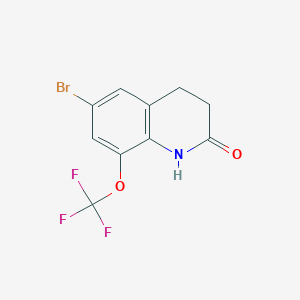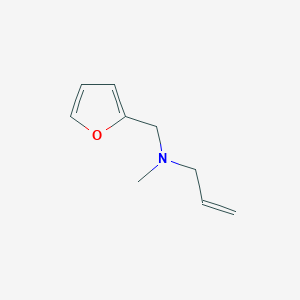 (Furan-2-yl)methyl(prop-2-en-1-yl)amin CAS No. 120153-60-8"
>
(Furan-2-yl)methyl(prop-2-en-1-yl)amin CAS No. 120153-60-8"
>
(Furan-2-yl)methyl(prop-2-en-1-yl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-yl)methyl(prop-2-en-1-yl)amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a methyl group, a prop-2-en-1-yl group, and an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Wissenschaftliche Forschungsanwendungen
(Furan-2-yl)methyl(prop-2-en-1-yl)amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
Target of Action
It’s worth noting that furan derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
Furan derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the drug reaches its target .
Result of Action
Furan derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemische Analyse
Biochemical Properties
It is known that furan derivatives, which include (Furan-2-yl)methyl(prop-2-en-1-yl)amine, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Furan derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (Furan-2-yl)methyl(prop-2-en-1-yl)amine could potentially influence cell function in a variety of ways.
Molecular Mechanism
Furan derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl(prop-2-en-1-yl)amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with methylamine and prop-2-en-1-ylamine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of (Furan-2-yl)methyl(prop-2-en-1-yl)amine may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalytic systems and automated control systems can further enhance the production yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-2-yl)methyl(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Vergleich Mit ähnlichen Verbindungen
(Furan-2-yl)methyl(prop-2-en-1-yl)amine can be compared with other furan derivatives, such as:
Furan-2-carbaldehyde: A precursor in the synthesis of (Furan-2-yl)methyl(prop-2-en-1-yl)amine.
Furan-2-ylmethanol: A reduced form of the compound with different chemical properties.
Furan-2-carboxylic acid: An oxidized form with distinct reactivity and applications.
The uniqueness of (Furan-2-yl)methyl(prop-2-en-1-yl)amine lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-6-10(2)8-9-5-4-7-11-9/h3-5,7H,1,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNKXHWOFFXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
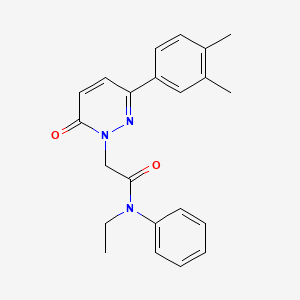
![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)
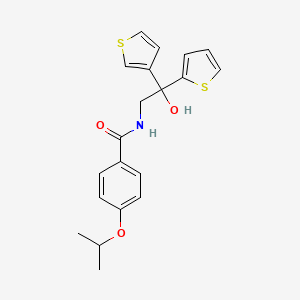
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide](/img/structure/B2458065.png)
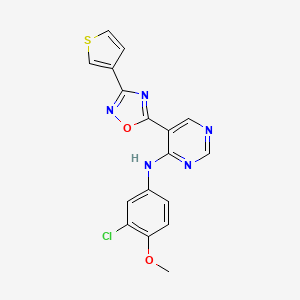
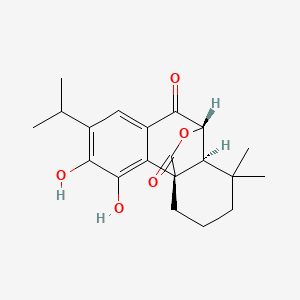
![5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)
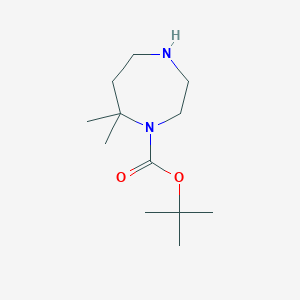
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)
